![molecular formula C17H16N4O2S B2855094 1-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034431-73-5](/img/structure/B2855094.png)

1-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

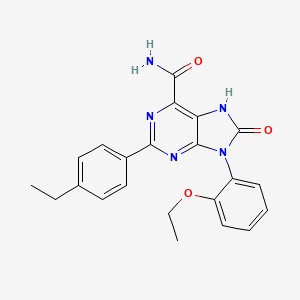

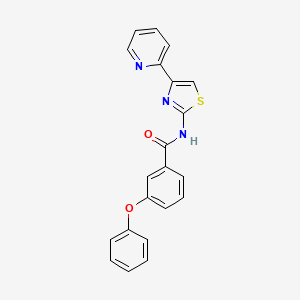

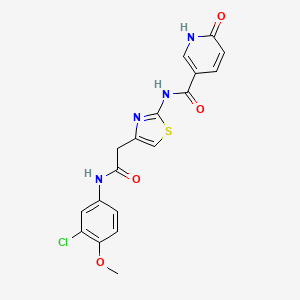

The compound “1-(1-([1,1’-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups and structural features, including a biphenyl group, a sulfonyl group, an azetidine ring, and a 1,2,3-triazole ring . These features suggest that the compound could have interesting chemical and physical properties, and potentially useful biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and 1,2,3-triazole rings, along with the biphenyl and sulfonyl groups . These groups would likely confer rigidity to the molecule and could influence its reactivity and interactions with other molecules.Chemical Reactions Analysis

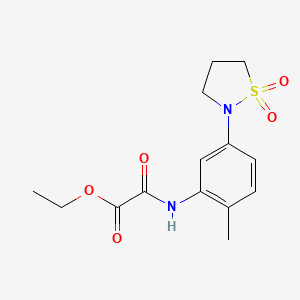

Again, while specific reactions involving this compound are not available, azetidines are known to participate in a variety of reactions, including ring-opening reactions . The 1,2,3-triazole ring is generally stable under both acidic and basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure . For example, the presence of the sulfonyl group could enhance the compound’s solubility in polar solvents.Applications De Recherche Scientifique

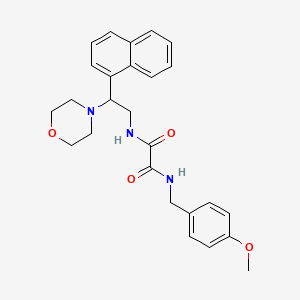

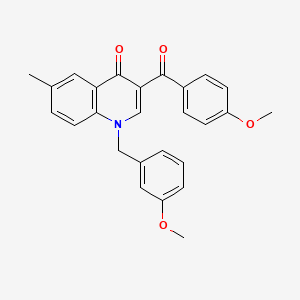

Medicinal Chemistry: PD-1/PD-L1 Inhibitors

Biphenyl derivatives: , such as the compound , are being explored as potential PD-1/PD-L1 inhibitors . These inhibitors play a crucial role in cancer immunotherapy by blocking the PD-1/PD-L1 pathway, which is often exploited by cancer cells to evade the immune system. The compound’s ability to interact with the PD-1/PD-L1 complex could lead to the development of new therapeutic agents with improved bioavailability and pharmacokinetic properties.

Organic Synthesis: Heterocyclic Amino Acid Derivatives

The compound has been utilized in the synthesis of new heterocyclic amino acid derivatives . These derivatives are important for the development of pharmaceuticals and agrochemicals. The compound’s reactivity in aza-Michael addition reactions is particularly valuable for creating functionalized azetidines, which are key intermediates in the synthesis of various bioactive molecules.

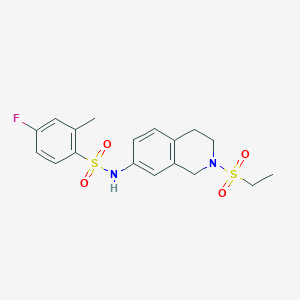

Agricultural Research: Crop Protection

While specific studies on the compound’s application in agriculture were not found, biphenyl derivatives are known to be used in the production of crop protection products . The compound’s structural features could be leveraged to design novel pesticides or herbicides, contributing to the protection and yield improvement of crops.

Environmental Science: Pollutant Degradation

In environmental science, the compound’s potential to degrade environmental pollutants is of interest. Although direct references were not available, the chemical properties of biphenyl derivatives suggest they could be involved in advanced oxidation processes to break down hazardous substances, thereby mitigating pollution.

Industrial Applications: Heat-Transfer Fluids

Biphenyl compounds are used in the production of heat-transfer fluids . The compound could be investigated for its thermal stability and efficiency in transferring heat, which is critical in various industrial processes, including chemical manufacturing and power generation.

Material Science: Optical Brighteners

The biphenyl moiety is a common component in optical brighteners , which are chemicals that absorb light in the ultraviolet and violet region and re-emit light in the blue region. This compound could be explored for its potential use in enhancing the brightness and whiteness of materials, such as textiles and paper.

Each application area presents a unique set of opportunities for the utilization of this compound, demonstrating its versatility and potential impact across multiple scientific disciplines. The compound’s chemical properties, such as its solubility and reactivity, play a significant role in determining its suitability for these applications .

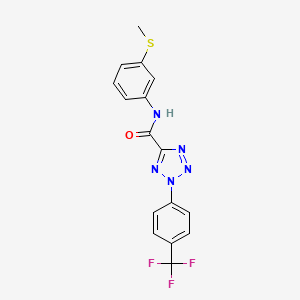

Mécanisme D'action

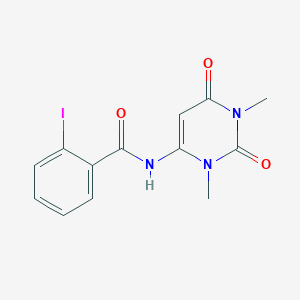

Target of Action

Similar compounds have been found to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules play a crucial role in maintaining cell structure, enabling cell movement, and facilitating intracellular transport.

Mode of Action

For instance, compounds that target tubulin typically disrupt microtubule dynamics, leading to cell cycle arrest .

Biochemical Pathways

Disruption of these pathways can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been found to exhibit high bioavailability , suggesting that this compound may also be well-absorbed and distributed within the body.

Result of Action

Based on the potential interaction with tubulin, it can be inferred that the compound may lead to cell cycle arrest and apoptosis . This could potentially make the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[1-(3-phenylphenyl)sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-24(23,20-12-16(13-20)21-10-9-18-19-21)17-8-4-7-15(11-17)14-5-2-1-3-6-14/h1-11,16H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSCREMZHCJKBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,5-dimethyl-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2855013.png)

![9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2855017.png)

![1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B2855026.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2855033.png)